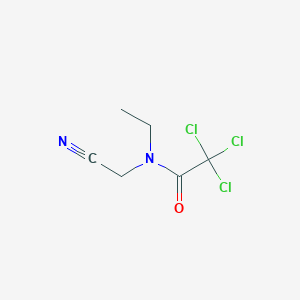
N~1~-(Dimethylboranyl)-N~1~,N~4~,N~4~-trimethylbenzene-1,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(Dimethylboranyl)-N~1~,N~4~,N~4~-trimethylbenzene-1,4-diamine is a compound that features a boron atom bonded to a benzene ring substituted with dimethyl and trimethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Dimethylboranyl)-N~1~,N~4~,N~4~-trimethylbenzene-1,4-diamine typically involves the reaction of a boron-containing reagent with a benzene derivative. One common method is the reaction of dimethylborane with N,N,N-trimethyl-1,4-phenylenediamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
化学反応の分析
Types of Reactions
N~1~-(Dimethylboranyl)-N~1~,N~4~,N~4~-trimethylbenzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form different boron-containing species.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups onto the benzene ring.
科学的研究の応用
N~1~-(Dimethylboranyl)-N~1~,N~4~,N~4~-trimethylbenzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of boron-containing compounds.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug design and development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as boron-doped polymers and ceramics.
作用機序
The mechanism of action of N1-(Dimethylboranyl)-N~1~,N~4~,N~4~-trimethylbenzene-1,4-diamine involves its interaction with molecular targets through its boron atom. Boron can form stable complexes with various biomolecules, influencing biological pathways and processes. In BNCT, the compound delivers boron to cancer cells, where it captures neutrons and releases high-energy particles that destroy the cancer cells.
類似化合物との比較
Similar Compounds
N,N,N-Trimethyl-1,4-phenylenediamine: Lacks the boron atom but has a similar aromatic structure.
Dimethylborane: Contains boron but lacks the aromatic ring.
Boronic Acids: Compounds with boron bonded to oxygen and carbon, used in organic synthesis.
Uniqueness
N~1~-(Dimethylboranyl)-N~1~,N~4~,N~4~-trimethylbenzene-1,4-diamine is unique due to the presence of both boron and an aromatic ring with specific substituents. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
61373-31-7 |
|---|---|
分子式 |
C11H19BN2 |
分子量 |
190.10 g/mol |
IUPAC名 |
1-N-dimethylboranyl-1-N,4-N,4-N-trimethylbenzene-1,4-diamine |
InChI |
InChI=1S/C11H19BN2/c1-12(2)14(5)11-8-6-10(7-9-11)13(3)4/h6-9H,1-5H3 |
InChIキー |
JCAIHOMSDVBQIY-UHFFFAOYSA-N |
正規SMILES |
B(C)(C)N(C)C1=CC=C(C=C1)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-(Ethane-1,2-diylbis{[2-oxo-2-(propylamino)ethyl]azanediyl})diacetic acid](/img/structure/B14582795.png)
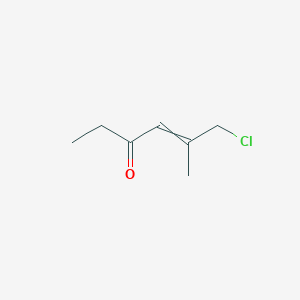
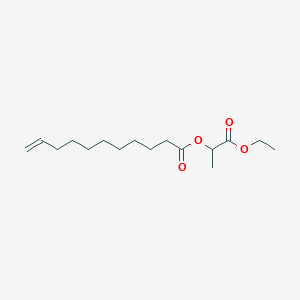

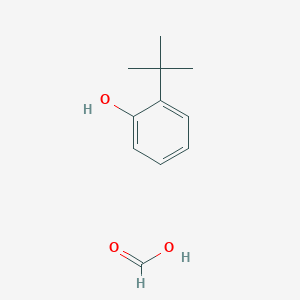
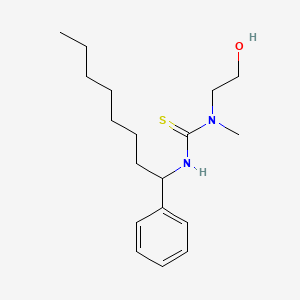
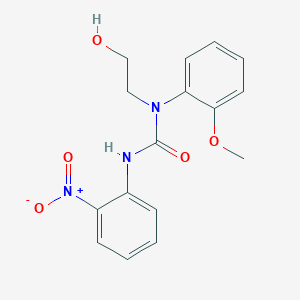
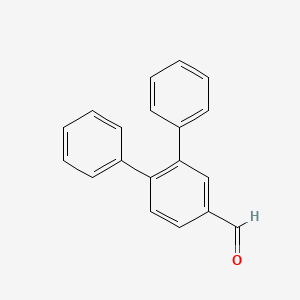
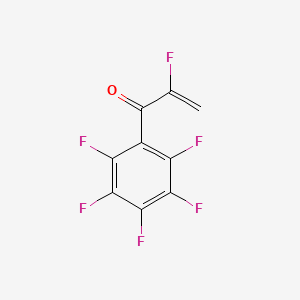
![1-{[4-(5-Phenyl-1,3-oxazol-2-yl)anilino]methylidene}naphthalen-2(1H)-one](/img/structure/B14582843.png)
![Acetamide, N-[2-(acetylamino)phenyl]-N-benzo[a]phenazin-5-yl-](/img/structure/B14582854.png)
